![molecular formula C14H12ClF2N5 B8551035 5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride CAS No. 1426309-48-9](/img/structure/B8551035.png)
5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “5-Fluoro-1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboximidamide hydrochloride” is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-b]pyridine core, which is a type of nitrogen-containing heterocycle. This core is substituted with a fluorobenzyl group at the 1-position and a carboximidamide group at the 3-position. Additionally, there are fluorine atoms at the 5-position of the pyrazolo[3,4-b]pyridine ring and the 2-position of the benzyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazolo[3,4-b]pyridine core, followed by the introduction of the fluorobenzyl and carboximidamide groups. Fluorinated pyridines can be synthesized using various methods, such as the Umemoto reaction and the Balts-Schiemann reaction .Molecular Structure Analysis
The presence of multiple nitrogen atoms in the molecule suggests that it could participate in hydrogen bonding, either as a hydrogen bond donor or acceptor. The fluorine atoms are highly electronegative, which could result in the formation of polar bonds and influence the overall polarity of the molecule .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the carboximidamide group could potentially undergo hydrolysis to form a carboxylic acid and an amine. The fluorine atoms could also be displaced in nucleophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of fluorine atoms could increase its lipophilicity, which could influence its solubility and permeability. The nitrogen-containing heterocycle could also contribute to its basicity .Propiedades
Número CAS |
1426309-48-9 |
|---|---|
Fórmula molecular |
C14H12ClF2N5 |
Peso molecular |
323.73 g/mol |
Nombre IUPAC |
5-fluoro-1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridine-3-carboximidamide;hydrochloride |
InChI |
InChI=1S/C14H11F2N5.ClH/c15-9-5-10-12(13(17)18)20-21(14(10)19-6-9)7-8-3-1-2-4-11(8)16;/h1-6H,7H2,(H3,17,18);1H |
Clave InChI |
SAYWMFNKUAMSSN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)CN2C3=C(C=C(C=N3)F)C(=N2)C(=N)N)F.Cl |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

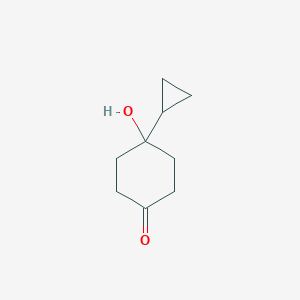
![3-Phenylbicyclo[2.2.2]octa-2,5-diene-2-carbaldehyde](/img/structure/B8550967.png)
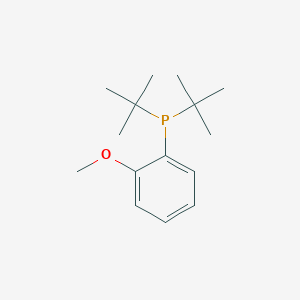



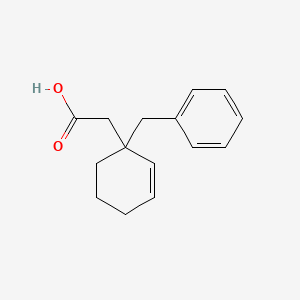

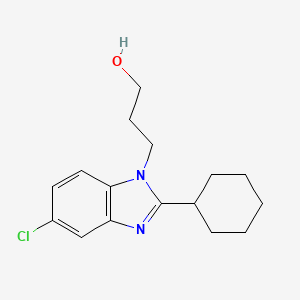
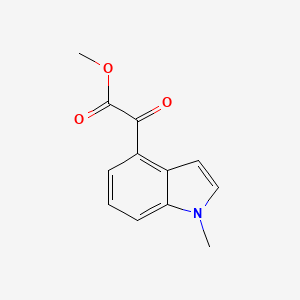
![4-[5-bromo-3-(4-fluorophenyl)-1H-pyrazol-4-yl]pyridine](/img/structure/B8551043.png)
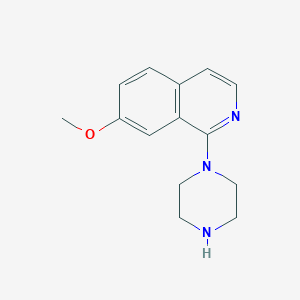

![1-[3-(Trifluoromethyl)phenyl]heptane-2,4-dione](/img/structure/B8551059.png)